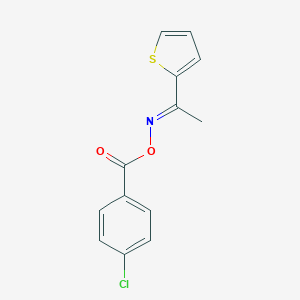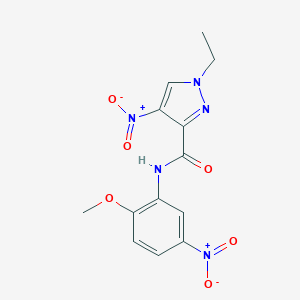
1-ETHYL-N~3~-(2-METHOXY-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ETHYL-N~3~-(2-METHOXY-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~3~-(2-METHOXY-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone or β-ketoester.
Nitration: Introduction of nitro groups can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Esterification and amidation: The carboxylic acid group can be converted to an amide through reaction with an amine, in this case, ethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps are also crucial.
化学反应分析
Types of Reactions
1-ETHYL-N~3~-(2-METHOXY-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or agrochemicals.
作用机制
The mechanism of action of 1-ETHYL-N~3~-(2-METHOXY-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, compounds with nitro groups can act as electron acceptors and participate in redox reactions. The pyrazole ring can interact with various enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- 1-ETHYL-3-(2-METHOXY-5-NITROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE
- 1-ETHYL-3-(2-METHOXY-4-NITROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE
Uniqueness
1-ETHYL-N~3~-(2-METHOXY-5-NITROPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the specific positioning of its nitro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C13H13N5O6 |
|---|---|
分子量 |
335.27g/mol |
IUPAC 名称 |
1-ethyl-N-(2-methoxy-5-nitrophenyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13N5O6/c1-3-16-7-10(18(22)23)12(15-16)13(19)14-9-6-8(17(20)21)4-5-11(9)24-2/h4-7H,3H2,1-2H3,(H,14,19) |
InChI 键 |
DKXWUCSQVSUFCL-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)[N+](=O)[O-] |
规范 SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


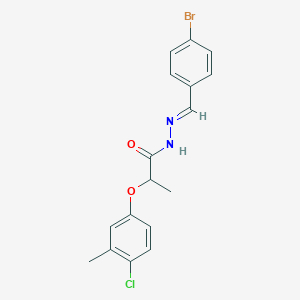
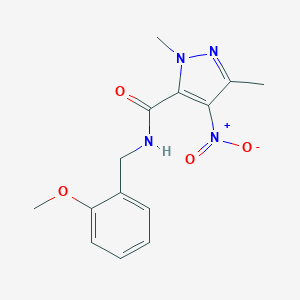
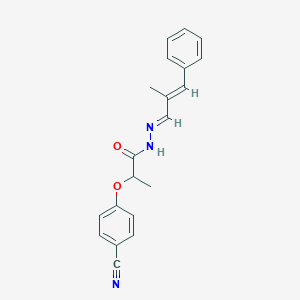
![2-[(5-{3-nitrophenyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B450875.png)
![ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B450879.png)
![methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450880.png)
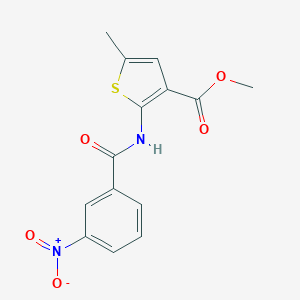
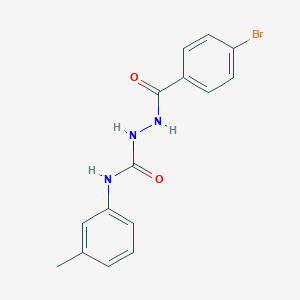

![N-(4-bromo-3-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B450889.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B450890.png)

![Methyl 2-[(3-iodobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B450893.png)
